2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
CAS No.:
Cat. No.: VC15696705
Molecular Formula: C25H25N5OS
Molecular Weight: 443.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N5OS |
|---|---|
| Molecular Weight | 443.6 g/mol |
| IUPAC Name | 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
| Standard InChI | InChI=1S/C25H25N5OS/c1-29(2)21-14-12-19(13-15-21)16-26-28-24(31)18-32-25-27-22-10-6-7-11-23(22)30(25)17-20-8-4-3-5-9-20/h3-16H,17-18H2,1-2H3,(H,28,31)/b26-16+ |
| Standard InChI Key | AGWNWMDMWWFGDG-WGOQTCKBSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Introduction
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound featuring a benzimidazole moiety linked to an acetohydrazide functional group through a sulfanyl group. This compound is of interest in medicinal chemistry due to its unique structural features and potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. These steps often require careful optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. The synthesis may involve the condensation of benzimidazole derivatives with hydrazides under controlled conditions.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-[(1-benzyl-5-bromo-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone | 489417-65-4 | Contains a bromo substituent; potential for enhanced biological activity. |
| 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide | 1321932-27-7 | Chlorobenzyl substitution may influence pharmacokinetics. |
| 2-{[1-(3-nitrophenyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide | 304449-87-4 | Nitro group may enhance reactivity and biological activity. |
Research Findings and Future Directions
Research on this compound is ongoing, focusing on its binding affinity and mechanism of action against biological targets. Interaction studies are crucial for understanding its therapeutic potential and safety profile. Further pharmacological studies are needed to elucidate the specific pathways and targets involved in its mechanism of action.
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